(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate
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Overview
Description
(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate, also known as MDBBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MDBBS is a yellow crystalline powder that has been synthesized using different methods.
Mechanism of Action
(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate exerts its antiproliferative effects on cancer cells by inducing cell cycle arrest and apoptosis. It inhibits the expression of proteins involved in cell cycle progression and activates caspases, leading to apoptosis. This compound also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines, leading to anti-inflammatory activity. Furthermore, this compound scavenges free radicals by donating hydrogen atoms to the free radicals, leading to antioxidant activity.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity on normal cells, indicating its potential as a safe and effective anticancer agent. Additionally, this compound has been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, leading to reduced oxidative stress. It has also been found to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.
Advantages and Limitations for Lab Experiments
(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potent antiproliferative effects on cancer cells. However, its solubility in water is limited, which may affect its bioavailability and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound.
Future Directions
(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. Further studies are needed to determine its efficacy in clinical trials and to optimize its formulation for clinical use. Additionally, studies are needed to investigate the potential side effects and drug interactions of this compound. Furthermore, the mechanism of action of this compound needs to be further elucidated to determine its potential applications in other areas.
Synthesis Methods
(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate has been synthesized using different methods, including the condensation reaction of 2-hydroxyacetophenone and 2-methoxybenzaldehyde in the presence of a base, followed by sulfonation with benzenesulfonyl chloride. Another method involves the reaction of 2-hydroxyacetophenone and 2-methoxybenzaldehyde with a catalytic amount of p-toluenesulfonic acid in ethanol, followed by sulfonation with benzenesulfonyl chloride. The yield of this compound using these methods ranges from 50% to 85%.
Scientific Research Applications
(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate has been studied for its potential applications in various areas, including cancer treatment, anti-inflammatory, and antioxidant activity. Studies have shown that this compound has potent antiproliferative effects on cancer cells, including breast cancer, colon cancer, and lung cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant activity by scavenging free radicals.
properties
IUPAC Name |
[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6S/c1-26-19-10-6-5-7-15(19)13-21-22(23)18-12-11-16(14-20(18)27-21)28-29(24,25)17-8-3-2-4-9-17/h2-14H,1H3/b21-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVARJZSBNYRYLM-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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